molecular formula C19H24N4S2 B4185727 N-{3-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYLPROPYL}-N'-PHENYLTHIOUREA

N-{3-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYLPROPYL}-N'-PHENYLTHIOUREA

Cat. No.: B4185727
M. Wt: 372.6 g/mol
InChI Key: YNBTUCKTZGGUJE-UHFFFAOYSA-N
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Description

N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)]: is a thiourea derivative known for its unique chemical structure and properties. Thiourea derivatives have garnered significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] typically involves the reaction of amines with phenyl chlorothionoformate in water. This method is advantageous due to its mild conditions, simple work-up, and high yields . Another common method involves the reaction of amines with isothiocyanates, which also provides good yields under relatively mild conditions .

Industrial Production Methods: Industrial production of thiourea derivatives often employs large-scale reactions using similar methods. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Water is often used as a solvent due to its environmentally friendly nature and ability to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] is used as a catalyst in organic synthesis, particularly in hydrogen-bonding catalysis. It facilitates various organic transformations by activating electrophiles through hydrogen bonding .

Biology and Medicine: Thiourea derivatives, including N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)], exhibit significant biological activities. They have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .

Industry: In the industrial sector, thiourea derivatives are used in the production of dyes, elastomers, and plastics. They also serve as intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] involves its ability to form hydrogen bonds with electrophiles. This hydrogen bonding activates the electrophiles, making them more reactive in subsequent chemical reactions. The compound’s thiourea groups play a crucial role in stabilizing transition states and intermediates during these reactions .

Comparison with Similar Compounds

Uniqueness: N,N’‘-1,3-pentanediylbis[N’-phenyl(thiourea)] is unique due to its specific structure, which allows for efficient hydrogen bonding and activation of electrophiles. This makes it a valuable catalyst in various organic transformations .

Properties

IUPAC Name

1-phenyl-3-[1-(phenylcarbamothioylamino)pentan-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4S2/c1-2-15(21-19(25)23-17-11-7-4-8-12-17)13-14-20-18(24)22-16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBTUCKTZGGUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=S)NC1=CC=CC=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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